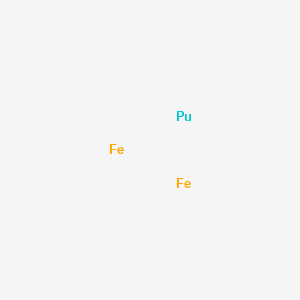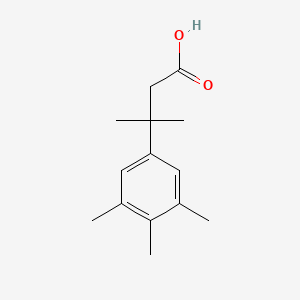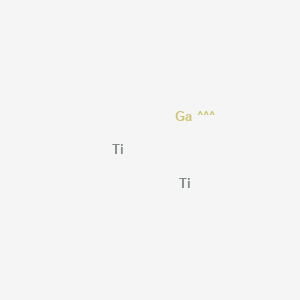
CID 78062116
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78062116” is known as Gallium titanium (1:2). This compound is a combination of gallium and titanium in a 1:2 ratio. It has a molecular formula of GaTi2 and is known for its unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Gallium titanium (1:2) involves the reaction of gallium and titanium under specific conditions. One common method is to react gallium with titanium in a high-temperature furnace. The reaction typically occurs at temperatures above 1000°C to ensure the proper formation of the compound. The reaction can be represented as: [ \text{Ga} + 2\text{Ti} \rightarrow \text{GaTi}_2 ]
Industrial Production Methods
In industrial settings, the production of Gallium titanium (1:2) involves the use of advanced furnaces and controlled environments to maintain the required temperature and pressure conditions. The process may also involve the use of inert gases to prevent oxidation and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Gallium titanium (1:2) undergoes various types of chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxides of gallium and titanium.
Reduction: It can be reduced using strong reducing agents to yield pure gallium and titanium.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Strong reducing agents such as hydrogen or carbon monoxide.
Substitution: Other metals or metal salts in a suitable solvent.
Major Products Formed
Oxidation: Gallium oxide (Ga2O3) and titanium dioxide (TiO2).
Reduction: Pure gallium and titanium.
Substitution: New metal alloys or intermetallic compounds.
Applications De Recherche Scientifique
Gallium titanium (1:2) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biomedical applications, such as in the development of biocompatible materials.
Medicine: Studied for its potential use in medical devices and implants due to its biocompatibility and strength.
Industry: Used in the production of high-strength alloys and materials for aerospace and automotive industries.
Mécanisme D'action
The mechanism by which Gallium titanium (1:2) exerts its effects is primarily through its interaction with other elements and compounds. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gallium aluminum (12): Similar in structure but involves aluminum instead of titanium.
Gallium iron (12): Involves iron and has different properties and applications.
Gallium nickel (12): Involves nickel and is used in different industrial applications.
Uniqueness
Gallium titanium (1:2) is unique due to its combination of gallium and titanium, which imparts specific properties such as high strength, biocompatibility, and catalytic activity. These properties make it suitable for a wide range of applications, from industrial to biomedical fields.
Propriétés
Formule moléculaire |
GaTi2 |
|---|---|
Poids moléculaire |
165.46 g/mol |
InChI |
InChI=1S/Ga.2Ti |
Clé InChI |
ZNGJAMBSCFMEPX-UHFFFAOYSA-N |
SMILES canonique |
[Ti].[Ti].[Ga] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


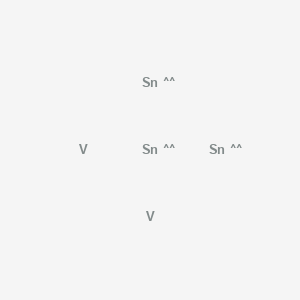
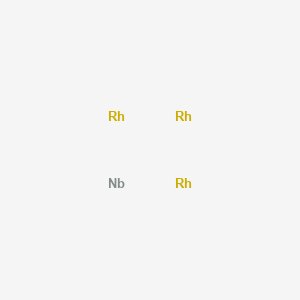
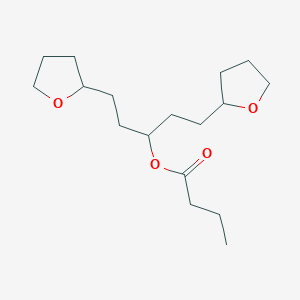
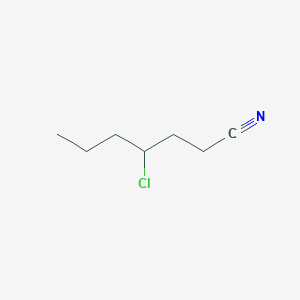
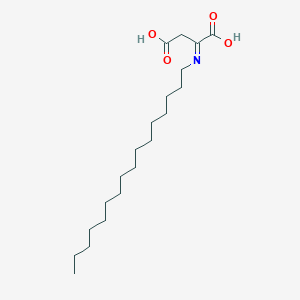
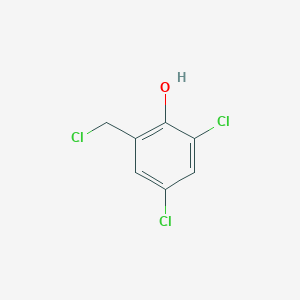
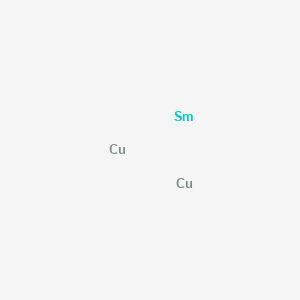
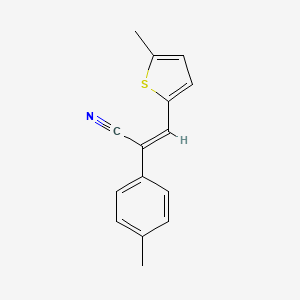
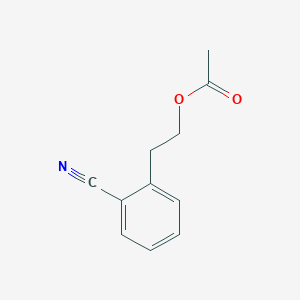
![3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione](/img/structure/B14726061.png)
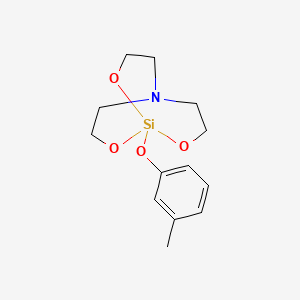
![1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea](/img/structure/B14726066.png)
